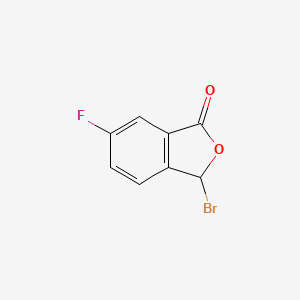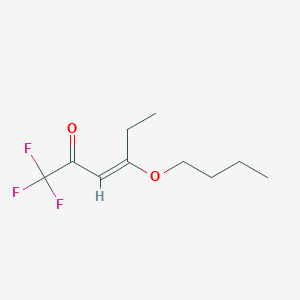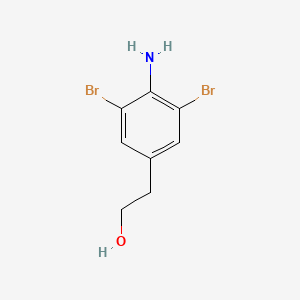
2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one is a chemical compound with the molecular formula C6H9ClFNO2 It is a derivative of morpholine, featuring both chloro and fluoro substituents on the ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one typically involves the reaction of morpholine with chloroacetyl chloride and fluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Step 1: Reaction of morpholine with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-1-(morpholin-4-yl)ethan-1-one.
Step 2: Subsequent reaction with fluoroacetyl chloride to introduce the fluoro group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of oxides or other oxidized products.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s reactivity and binding affinity to biological targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(morpholin-4-yl)ethan-1-one
- 2-Fluoro-1-(morpholin-4-yl)ethan-1-one
- 2-Chloro-2-fluoro-1-(piperidin-4-yl)ethan-1-one
Uniqueness
2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups in a single molecule provides distinct properties compared to its analogs, making it a valuable compound for various applications.
Propiedades
Número CAS |
27074-60-8 |
|---|---|
Fórmula molecular |
C6H9ClFNO2 |
Peso molecular |
181.59 g/mol |
Nombre IUPAC |
2-chloro-2-fluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H9ClFNO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2 |
Clave InChI |
CKPUHFUQFHBWAJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/no-structure.png)





![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)




